Catharanthine sulfate

Vue d'ensemble

Description

Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its role in cancer treatment. This compound is a key component in the synthesis of the anticancer drug vinblastine, which disrupts cell division by interfering with mitotic spindle formation .

Mécanisme D'action

Target of Action

Catharanthine sulfate, a component of the anticancer drug vinblastine, primarily targets the cell cycle by interfering with mitotic spindle formation . It disrupts the cell cycle and inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . It also targets voltage-operated L-type Ca2+ channels (VOCC) in cardiomyocytes and vascular smooth muscle cells (VSMCs) .

Mode of Action

This compound interacts with its targets and induces changes in the cell. It disrupts the cell cycle by interfering with the formation of the mitotic spindle . This disruption prevents the cell from dividing properly, leading to cell death. Additionally, it inhibits phosphodiesterase activity, which results in an increase in intracellular cAMP levels . This increase in cAMP can have various effects on the cell, including changes in gene expression and cell metabolism. This compound also inhibits VOCC, which can affect the contraction of heart and smooth muscle cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is derived from strictosidine, but the exact mechanism of this transformation is currently unknown . It is known to be involved in the synthesis of terpenoid indole alkaloids (TIAs), which are part of a complex metabolic network that influences plant growth and survival . In addition to its cytotoxic and pro-apoptotic effects, this compound activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Pharmacokinetics

It is known that this compound can inhibit dopamine (da) release in a dose-dependent manner . This suggests that it can cross the blood-brain barrier and interact with the central nervous system. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. It reduces oxidative stress and triggers apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, this compound increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .

Analyse Biochimique

Biochemical Properties

Catharanthine sulfate interacts with various enzymes, proteins, and other biomolecules. It disrupts the cell cycle by interfering with mitotic spindle formation . Apart from their antioxidant properties, vinca alkaloids like this compound inhibit phosphodiesterase activity and elevate intracellular cAMP levels . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HepG2 liver carcinoma cells, it has been shown to reduce oxidative stress and trigger apoptosis in a dose-dependent manner . It also upregulates the expression of autophagy-related genes and induces autophagic necrosis by inhibiting mTOR .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It disrupts the cell cycle by interfering with mitotic spindle formation . It also inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Furthermore, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown to reduce oxidative stress and trigger apoptosis in HepG2 cells in a dose-dependent manner . Over time, it also upregulates the expression of autophagy-related genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to inhibit dopamine release through α4 and α6-containing nicotinic acetylcholine receptors in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component of the monoterpenoid indole alkaloids (MIAs) biosynthesis pathway . It also plays a role in the autophagy signaling pathway by inhibiting mTOR .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Overexpression of the catharanthine transporter, CrTPT2, in Catharanthus roseus hairy roots has been shown to dramatically increase the accumulation level of this compound .

Subcellular Localization

It is known that it interacts effectively with the FRB domain of mTOR , suggesting that it may be localized in the vicinity of this enzyme within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Catharanthine sulfate can be synthesized through various methods, including extraction from the Catharanthus roseus plant and subsequent chemical modification. The extraction process typically involves liquid-liquid extraction, supercritical fluid extraction, or molecularly imprinted polymers-based extraction . The isolated catharanthine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification of the alkaloid. Advanced techniques such as tissue culture, cell culture, and shoot culture are employed to enhance the yield of catharanthine .

Analyse Des Réactions Chimiques

Types of Reactions: Catharanthine sulfate undergoes various chemical reactions, including:

Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

Reduction: Reduction of catharanthine can yield dihydrocatharanthine.

Substitution: Substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Catharanthine N-oxide.

Reduction: Dihydrocatharanthine.

Substitution: Various substituted catharanthine derivatives.

Applications De Recherche Scientifique

Neuropharmacological Applications

Catharanthine sulfate has been studied for its effects on dopamine transmission, which is crucial in understanding addiction and mood disorders.

- Dopamine Release Inhibition : Research indicates that this compound exhibits a potent inhibitory effect on dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. In studies, this compound was shown to significantly decrease dopamine release at concentrations above 20 μM, with an IC50 of approximately 20 μM. This inhibition is more pronounced compared to other compounds such as 18-MC (a related alkaloid) .

- Antidepressant-Like Activity : this compound has also demonstrated potential antidepressant-like effects. In animal models, it was found to activate serotonergic pathways differently than other compounds, suggesting a complex mechanism that could be beneficial for treating depression .

Anticancer Properties

This compound is recognized for its anticancer activity, particularly in the context of cell cycle disruption.

- Mechanism of Action : The compound acts by inhibiting acetylcholine receptors through ion channel blocking and desensitization. This mechanism is crucial as it disrupts microtubule dynamics, leading to cell cycle arrest at metaphase and subsequent apoptosis .

- Clinical Relevance : this compound is positioned as a precursor in the synthesis of vinblastine, a widely used chemotherapeutic agent. Its ability to inhibit tumor growth makes it a valuable compound in cancer treatment protocols, particularly against hematologic malignancies and solid tumors .

Comparative Efficacy

The efficacy of this compound compared to other alkaloids can be summarized in the following table:

| Compound | IC50 (μM) | Effect on Dopamine Release | Anticancer Activity |

|---|---|---|---|

| This compound | 20 | Significant Inhibition | Yes |

| Catharanthine Base | 30 | Moderate Inhibition | Limited |

| 18-MC | 100 | Minimal Inhibition | No |

This table illustrates that this compound is more effective than its counterparts in both neuropharmacological and anticancer applications.

Case Studies

Several studies have documented the effects of this compound:

- Study on Dopamine Modulation : A study utilizing fast-scan cyclic voltammetry (FSCV) demonstrated that this compound significantly inhibited dopamine release compared to baseline measurements across various concentrations, highlighting its potential as a therapeutic agent for addiction disorders .

- Antitumor Activity Assessment : Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed that it effectively induces apoptosis through microtubule disruption, supporting its role as an anticancer agent .

Comparaison Avec Des Composés Similaires

- Vinblastine

- Vincristine

- Vindesine

- Vinorelbine

- 18-Methoxycoronaridine

Catharanthine sulfate’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical development.

Activité Biologique

Catharanthine sulfate, a derivative of catharanthine, is an alkaloid primarily extracted from the plant Catharanthus roseus. This compound has garnered attention due to its diverse biological activities, particularly its anti-cancer, anti-parasitic, and cardiovascular effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is recognized for its role as a precursor in the synthesis of potent anticancer agents such as vinblastine and vincristine. These vinca alkaloids are widely used in chemotherapy for various cancers, including leukemia and lymphoma. Catharanthine itself exhibits several pharmacological properties that are critical for therapeutic applications.

Biological Activities

1. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties. It operates through multiple mechanisms, including:

- Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting mitotic processes. For instance, catharanthine has shown effectiveness against various tumor cell lines, including HL-60 (human leukemia) cells .

- Mechanism of Action: The compound affects microtubule dynamics by binding to tubulin, which is crucial for mitosis. This action is similar to that of other vinca alkaloids, leading to cell cycle arrest at metaphase .

2. Anti-Parasitic Activity

This compound exhibits notable anti-parasitic effects, particularly against malaria-causing Plasmodium species. Research has shown that catharanthine has an IC50 value of 4.06 µM against falcipain-2, an essential enzyme for the survival of malaria parasites . Additionally, it has been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

3. Cardiovascular Effects

The compound also possesses vasodilatory and antihypertensive properties:

- Calcium Channel Blockade: this compound inhibits voltage-operated calcium channels (VOCCs), leading to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

- Heart Rate Reduction: In vivo studies indicate that this compound lowers heart rate and cardiac contractility by modulating calcium channel activity .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis; disrupts mitosis | , |

| Anti-Parasitic | Inhibits falcipain-2; affects Trypanosoma | |

| Cardiovascular | Inhibits VOCCs; reduces BP and HR | , |

Case Study: Anti-Cancer Efficacy

In a controlled laboratory study involving HL-60 human leukemia cells, catharanthine was administered at varying concentrations (0–100 µM). The results showed a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations (≥50 µM). Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating enhanced apoptotic activity.

Case Study: Cardiovascular Effects

A study involving hypertensive rat models demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure (SBP) over a period of four weeks. Measurements indicated an average reduction in SBP from 160 mmHg to 130 mmHg post-treatment, correlating with decreased heart rate and improved vascular function.

Propriétés

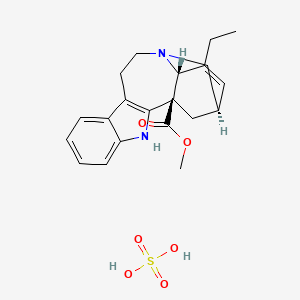

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main advantage of using dual-opposite end injection capillary electrophoresis for analyzing catharanthine sulfate?

A1: The research paper [] highlights that dual-opposite end injection capillary electrophoresis (CE) offers a convenient way to simultaneously analyze both catharanthine and its counter-ion, sulfate. This approach eliminates the need for separate analyses, saving time and resources. Furthermore, the contactless conductivity detection method provides a sensitive and versatile way to detect both ionic species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.